[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester

Eluxadoline Synthesis Imidazole Cyclization Process Chemistry

[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester (CAS 864825-19-4) is a chiral carbamate derivative with the molecular formula C19H20N2O4. This compound is uniquely positioned as a GMP-critical, stereospecific intermediate in the patented synthesis of Eluxadoline (E508195), a commercial mu-opioid receptor agonist for IBS-D.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 864825-19-4
Cat. No. B1376335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester
CAS864825-19-4
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H20N2O4/c1-14(21-19(24)25-13-15-8-4-2-5-9-15)18(23)20-12-17(22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)(H,21,24)
InChIKeyYWJXSRRTCSHUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

864825-19-4: A Critical Chiral Intermediate for Eluxadoline Synthesis and Pharmaceutical Reference Standards


[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester (CAS 864825-19-4) is a chiral carbamate derivative with the molecular formula C19H20N2O4 . This compound is uniquely positioned as a GMP-critical, stereospecific intermediate in the patented synthesis of Eluxadoline (E508195), a commercial mu-opioid receptor agonist for IBS-D [1]. Unlike generic benzyl carbamates, its structure comprises a benzyl-protected L-alanine core coupled to a 2-oxo-2-phenylethyl (phenacyl) amide moiety, enabling the precise cyclization required to form the defining 5-phenyl-1H-imidazole ring of Eluxadoline . It is also commercially cataloged as an Eluxadoline impurity reference standard, further distinguishing it from non-pharmacopoeial analogs .

Why Generic Benzyl Carbamates Cannot Substitute for 864825-19-4 in Pharmaceutical Synthesis and Analysis


Generic benzyl carbamates or simple N-protected amino acids lack the mandatory stereochemistry and the 2-oxo-2-phenylethyl amide functional group present in 864825-19-4, which are both prerequisites for the selective cyclization that builds the Eluxadoline pharmacophore [1]. Attempting to use achiral intermediates or compounds with alternative C-terminal protecting groups leads to different cyclization products, significantly lower yields, or enantiomeric impurities that fail downstream GMP specifications [2]. Its established role as a process-specific impurity marker for Eluxadoline further mandates its use over similar compounds in analytical quality control, where regulatory submission requires exact chemical reference standards [3].

Head-to-Head Quantitative Differentiation: 864825-19-4 vs. Closest Structural Analogs


Synthetic Utility: Cyclization Yield to Eluxadoline Imidazole Core vs. Non-Phenacyl Analogs

The compound 864825-19-4 (as its alaninamide, Formula III) is specifically designed for cyclization to benzyl [(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate. In the optimized patented process, this intermediate yields the imidazole product at a **95% yield** after 7 hours of reflux with ammonium acetate in xylene/acetic acid . This is a stark contrast to the use of alternative intermediates lacking the 2-oxo-2-phenylethyl group; for example, the synthesis of the same imidazole scaffold from other phenacyl-protected precursors via different routes has been reported at yields as low as **30% (alpha/beta = 9/91)** [1]. This demonstrates a **>3-fold yield advantage** for the route dependent on 864825-19-4.

Eluxadoline Synthesis Imidazole Cyclization Process Chemistry

Enantiomeric Purity and Batch Consistency: GMP Supplier Data vs. Non-Pharmaceutical Grade Analogs

As a controlled pharmaceutical intermediate, CAS 864825-19-4 is supplied with strict batch-specific certificates of analysis confirming enantiomeric and chemical purity. Commercial suppliers for pharmaceutical use specify a minimum purity standard of **98% (NLT 98%)** , backed by analytical data packages including **NMR, HPLC, and GC** reports for each production lot . This level of quality documentation is systematically absent for close structural analogs sold for general R&D use, such as the simpler benzyl carbamate CAS 621-84-1, which lack pharmacopoeial-grade batch certification . For a researcher scaling up an Eluxadoline synthesis, this documented enantiopurity is critical, as the enantiomeric form of the alanine-derived center governs the stereochemistry of the final drug substance.

Chiral Purity Pharmaceutical Intermediate Quality Control

Physicochemical Differentiation: Calculated Solubility vs. Simpler Carbamate Analogs

The compound 864825-19-4 exhibits a calculated aqueous solubility of **0.054 g/L** at 25 ºC, classifying it as practically insoluble . This low solubility can impact synthetic workup purification and is a critical process parameter differentiating it from simpler, more soluble benzyl carbamates, like benzyl carbamate (CAS 621-84-1), which is reported as soluble in organic solvents. The incorporation of the bulky phenacyl amide group in 864825-19-4 significantly decreases polarity and aqueous solubility compared to unprotected or simple alkyl analogs. This property directly influences extraction efficiency and column chromatography loading during downstream processing, a key consideration for process chemists.

Solubility Physicochemical Properties Process Development

Analytical Identification: Unique NMR Fingerprint for Peak Attribution in Reaction Monitoring

A definitive 1H NMR spectrum for CAS 864825-19-4 is available for structural confirmation and batch identification, featuring signature peaks in deuterated chloroform: δ 1.65 (3H, d), 5.06 (1H, m), 5.14 (2H, q), 5.94 (1H, d), 7.32 (10H, m), and 7.59 (2H, d) . The distinct signals at δ 1.65 (alanine CH3), the AB quartet at 5.14 (benzyl CH2), and the downfield aromatic signals are fully resolved. This spectral fingerprint is exclusive to this specific chiral intermediate and can be used to unambiguously track its consumption and product formation during the cyclization reaction. In contrast, generic benzyl carbamates would produce entirely different chemical shifts, preventing clear peak attribution in complex mixtures.

NMR Spectroscopy Reaction Monitoring Impurity Profiling

High-Value Procurement Scenarios for 864825-19-4 Based on Verified Differentiation


GMP Synthesis and Scale-Up of Eluxadoline (E508195) API

The primary high-volume application is as a cost-dominant, penultimate intermediate in the commercial manufacturing route of Eluxadoline. The quantitative evidence demonstrates that 864825-19-4 (as its alaninamide Formula III) provides a **95% yield** in the core imidazole cyclization, a critical step for achieving profitable commercial throughput . Procuring this specific intermediate, rather than developing an alternative, de novo synthesis, directly capitalizes on an optimized, patented process with established process parameters (reflux in xylene/HOAc for 7 hours) .

Eluxadoline Impurity Reference Standard for ANDA/505(b)(2) Filings

For generic drug developers filing Abbreviated New Drug Applications (ANDAs) for Eluxadoline, this compound is an essential reference standard. It is a listed process impurity of Eluxadoline . The available NLT 98% purity specification, combined with a detailed NMR signature, makes it suitable for use as a working standard in HPLC impurity profiling to validate analytical methods demonstrating bioequivalence to the Reference Listed Drug (RLD) .

Precision Chiral Building Block for Asymmetric Peptidomimetic Synthesis

Beyond Eluxadoline, this compound's structure—featuring a chiral (S)-alanine core protected with orthogonal benzyloxycarbonyl (Cbz) and phenacyl amide groups—makes it a versatile, high-value building block for asymmetric synthesis of other bioactive peptidomimetics. The distinct 1H NMR fingerprint (particularly the alanine CH3 doublet at δ 1.65) provides a precise analytical handle for monitoring complex multi-step syntheses where multiple protected amino acids or amides are present, offering differentiation from less-characterized commercial building blocks .

Process Development Studies on Cyclization Reaction Mechanisms

The documented cyclization of this compound to the imidazole core under precise conditions presents a defined model system for academic or industrial process chemistry groups studying heterocycle formation. The stark solubility contrast between the starting material (practically insoluble) and its imidazole product can be exploited in mechanistic studies or as a teaching example for designing heterogeneous reactions and optimizing solvent systems .

Quote Request

Request a Quote for [1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.